molecular formula C20H24O4 B14459694 4,4'-(2-Methylpent-1-ene-1,3-diyl)bis(2-methoxyphenol) CAS No. 67509-15-3

4,4'-(2-Methylpent-1-ene-1,3-diyl)bis(2-methoxyphenol)

Cat. No.: B14459694
CAS No.: 67509-15-3
M. Wt: 328.4 g/mol
InChI Key: YWSAANMSLSFWGA-UHFFFAOYSA-N
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Description

4,4’-(2-Methylpent-1-ene-1,3-diyl)bis(2-methoxyphenol) is a synthetic organic compound known for its unique chemical structure and properties It is a bisphenol derivative, which means it contains two phenol groups connected by a central carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(2-Methylpent-1-ene-1,3-diyl)bis(2-methoxyphenol) typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common to achieve optimal production efficiency.

Chemical Reactions Analysis

Types of Reactions

4,4’-(2-Methylpent-1-ene-1,3-diyl)bis(2-methoxyphenol) can undergo various chemical reactions, including:

    Oxidation: The phenol groups can be oxidized to quinones under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce various hydroxy derivatives.

Scientific Research Applications

4,4’-(2-Methylpent-1-ene-1,3-diyl)bis(2-methoxyphenol) has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4’-(2-Methylpent-1-ene-1,3-diyl)bis(2-methoxyphenol) involves its interaction with specific molecular targets and pathways. For instance, it may exert its effects through the activation or inhibition of enzymes and receptors. The exact pathways can vary depending on the context of its application, such as its role in biological systems or industrial processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-(2-Methylpent-1-ene-1,3-diyl)bis(2-methoxyphenol) is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other bisphenol derivatives may not be suitable .

Properties

CAS No.

67509-15-3

Molecular Formula

C20H24O4

Molecular Weight

328.4 g/mol

IUPAC Name

4-[3-(4-hydroxy-3-methoxyphenyl)-2-methylpent-1-enyl]-2-methoxyphenol

InChI

InChI=1S/C20H24O4/c1-5-16(15-7-9-18(22)20(12-15)24-4)13(2)10-14-6-8-17(21)19(11-14)23-3/h6-12,16,21-22H,5H2,1-4H3

InChI Key

YWSAANMSLSFWGA-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC(=C(C=C1)O)OC)C(=CC2=CC(=C(C=C2)O)OC)C

Origin of Product

United States

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